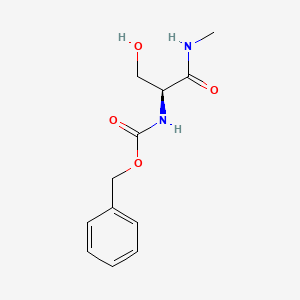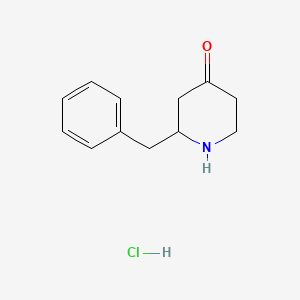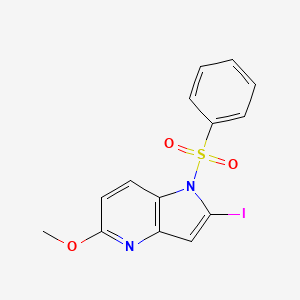
(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, a methylamino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Hydroxy Group: The hydroxy group is protected using a suitable protecting group such as a silyl ether.
Formation of the Carbamate: The protected hydroxy compound is reacted with an isocyanate to form the carbamate.
Introduction of the Methylamino Group: The carbamate intermediate is then reacted with a methylamine source to introduce the methylamino group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 3-oxo-1-(methylamino)-1-oxopropan-2-ylcarbamate.
Reduction: Formation of benzyl 3-hydroxy-1-(methylamino)propan-2-ylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxy-1-(amino)-1-oxopropan-2-ylcarbamate: Lacks the methyl group on the amino moiety.
Benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate: The racemic mixture of the compound.
Uniqueness
(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts
Properties
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHVJRXJOFWQW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677814 |
Source


|
| Record name | Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19647-68-8 |
Source


|
| Record name | Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
